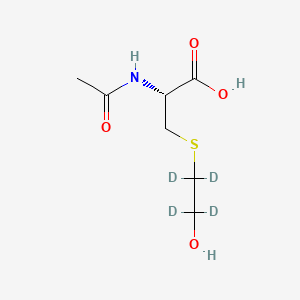
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiol group to a disulfide bond.
Reduction: Reduction reactions may target the disulfide bonds, converting them back to thiol groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts that facilitate substitution reactions. The conditions may vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide-linked dimers, while substitution reactions may yield a variety of functionalized derivatives.
科学的研究の応用
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine involves its interaction with specific molecular targets and pathways. It may act as a precursor to other biologically active compounds or modulate the activity of enzymes and receptors. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-Hydroxyethyl)-L-cysteine: A related compound with similar functional groups.
L-Cysteine: The parent amino acid with various biological roles.
Uniqueness
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine is unique due to its specific structural modifications, which may confer distinct properties and applications compared to its analogs. These modifications can influence its reactivity, stability, and biological activity.
特性
分子式 |
C7H13NO4S |
|---|---|
分子量 |
211.27 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1/i2D2,3D2 |
InChIキー |
NAYOYSKSFGMFOB-ILLLFLQQSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O |
正規SMILES |
CC(=O)NC(CSCCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
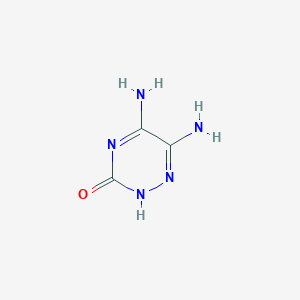
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)


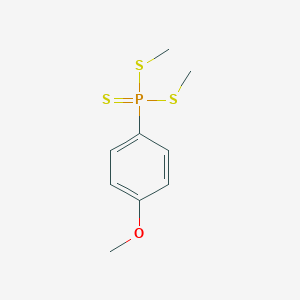
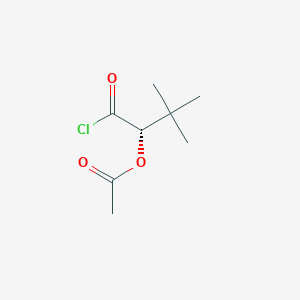
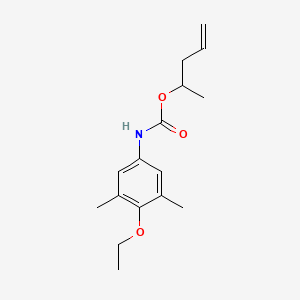
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
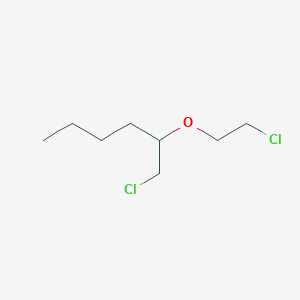

![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
